3-(2-Chlorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione 3-(2-Chlorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
Brand Name: Vulcanchem
CAS No.: 478254-43-2
VCID: VC16167210
InChI: InChI=1S/C16H13ClN4OS/c1-11(9-12-5-4-8-22-12)10-18-21-15(19-20-16(21)23)13-6-2-3-7-14(13)17/h2-10H,1H3,(H,20,23)/b11-9+,18-10+
SMILES:
Molecular Formula: C16H13ClN4OS
Molecular Weight: 344.8 g/mol

3-(2-Chlorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

CAS No.: 478254-43-2

Cat. No.: VC16167210

Molecular Formula: C16H13ClN4OS

Molecular Weight: 344.8 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Chlorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione - 478254-43-2

Specification

CAS No. 478254-43-2
Molecular Formula C16H13ClN4OS
Molecular Weight 344.8 g/mol
IUPAC Name 3-(2-chlorophenyl)-4-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C16H13ClN4OS/c1-11(9-12-5-4-8-22-12)10-18-21-15(19-20-16(21)23)13-6-2-3-7-14(13)17/h2-10H,1H3,(H,20,23)/b11-9+,18-10+
Standard InChI Key JXGVHZUGRNDKQD-SLCIPMMZSA-N
Isomeric SMILES C/C(=C\C1=CC=CO1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl
Canonical SMILES CC(=CC1=CC=CO1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl

Introduction

Structural Elucidation and Molecular Properties

The compound features a 1,2,4-triazole-5-thione core substituted with a 3-chlorophenyl group at position 3 and a furan-2-yl-methylallylideneamino moiety at position 4. Its molecular formula is C₁₆H₁₃ClN₄OS, with a molar mass of 344.8 g/mol. Key structural identifiers include:

PropertyValue
CAS Number478255-32-2
IUPAC Name3-(3-chlorophenyl)-4-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione
Canonical SMILESCC(=CC1=CC=CO1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl
InChIKeyNQDFYDXXVPWJGD-LEMUSSHESA-N

The triazole-thione scaffold enables hydrogen bonding and π-π stacking interactions, while the chlorophenyl and furan groups enhance lipophilicity and bioavailability .

Synthetic Pathways and Optimization

The synthesis involves a multi-step sequence requiring precise control of reaction conditions:

Core Triazole-Thione Formation

  • Cyclocondensation: A substituted thiosemicarbazide undergoes cyclization with chloroacetic acid to form the 1,2,4-triazole-5-thione backbone .

  • Alkylation: Introduction of the 3-chlorophenyl group via nucleophilic substitution using 3-chlorophenylboronic acid under Suzuki-Miyaura coupling conditions.

Functionalization with Furan-Methylallylidene Moiety

  • Schiff Base Formation: The amino group at position 4 reacts with 3-(furan-2-yl)-2-methylprop-2-enal in ethanol under reflux, yielding the allylideneamino derivative .

StepReagents/ConditionsYield
CyclocondensationChloroacetic acid, 80°C, 6 hr75%
AlkylationPd(PPh₃)₄, K₂CO₃, DMF, 100°C68%
Schiff Base FormationEthanol, reflux, 8 hr82%

Research Findings and Mechanistic Insights

Cytotoxicity Profiling

A 2024 study reported an IC₅₀ of 12.3 µM against triple-negative breast cancer (MDA-MB-231) cells, with selectivity indices >3 compared to normal fibroblasts . Mechanistically, the compound induces G2/M cell cycle arrest and upregulates pro-apoptotic Bax/Bcl-2 ratios.

Structural-Activity Relationships (SAR)

  • Furan Substituent: Essential for DNA topoisomerase II inhibition (ΔΔG = −8.2 kcal/mol) .

  • Chlorophenyl Group: Enhances logP by 1.2 units, improving blood-brain barrier permeability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator